molecular formula C10H15NO2S B2525008 4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole CAS No. 2201281-82-3

4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole

Cat. No. B2525008
M. Wt: 213.3
InChI Key: KHGKYNBULSSLMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of thiazole derivatives is often characterized using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, vibrational frequencies, and NMR chemical shifts of a methoxyphenyl-imidazole oxide with a thiazole-like structure were investigated using both experimental and theoretical methods, including DFT calculations . Similarly, the molecular geometry, vibrational frequencies, and NMR chemical shifts of a thiazole derivative were determined using Hartree–Fock and DFT methods, which showed good agreement with experimental data . These studies highlight the importance of theoretical calculations in complementing experimental data to understand the molecular structure of thiazole derivatives.

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including photooxidation and transformations involving different functional groups. For instance, the photooxidation of thiabendazole, a thiazole derivative, results in multiple products, indicating the reactivity of the thiazole ring under photochemical conditions . Additionally, the synthesis of pyrido[1,2-a]pyrimidinyl thiazole carboxylates from a thiazole derivative demonstrates the versatility of thiazole compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives can be influenced by their molecular structure and substituents. For example, the first and second hyperpolarizability of a thiazole derivative were calculated to assess its potential role in non-linear optics, indicating that electronic properties can be tuned for specific applications . The pyrolysis of a methoxy-dimethylthio-dihydro[1,3,4]oxadiazole, which contains a thiazole-like structure, was studied using photoelectron spectroscopy and DFT calculations, providing insights into the thermal stability and decomposition pathways of such compounds .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

Thiazole derivatives, such as those studied by Gür et al. (2020), have shown significant promise in antimicrobial and antiproliferative activities. The study found certain Schiff bases derived from 1,3,4-thiadiazole compounds exhibiting high DNA protective ability against oxidative damage and strong antimicrobial activity against S. epidermidis. These compounds also displayed cytotoxicity against cancer cell lines, highlighting their potential in chemotherapy drug development (Gür et al., 2020).

Anti-inflammatory Properties

Research by Falgueyret et al. (1993) identified methoxyalkyl thiazoles as a novel series of selective 5-lipoxygenase inhibitors with anti-inflammatory properties. These findings are crucial for developing new treatments for inflammatory diseases, showcasing the therapeutic potential of thiazole derivatives in inflammation management (Falgueyret et al., 1993).

Photodynamic Therapy for Cancer

Pişkin et al. (2020) synthesized new zinc phthalocyanine compounds substituted with thiazole derivatives, demonstrating high singlet oxygen quantum yield. These compounds are deemed highly effective for Type II photodynamic therapy applications, indicating their potential use in cancer treatment (Pişkin et al., 2020).

Corrosion Inhibition

Hu et al. (2016) explored the corrosion inhibiting effect of benzothiazole derivatives against steel in acidic solutions. The study demonstrates that thiazole derivatives can provide high corrosion inhibition efficiency, suggesting their application in protecting metals from corrosion in industrial settings (Hu et al., 2016).

Future Directions

Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.


properties

IUPAC Name

4,5-dimethyl-2-(oxolan-2-ylmethoxy)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-7-8(2)14-10(11-7)13-6-9-4-3-5-12-9/h9H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHGKYNBULSSLMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)OCC2CCCO2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-Dimethyl-2-[(oxolan-2-yl)methoxy]-1,3-thiazole

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